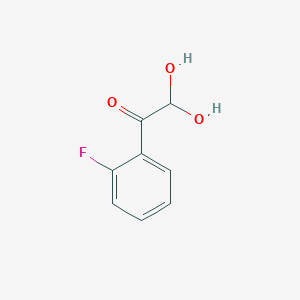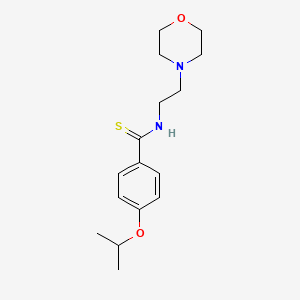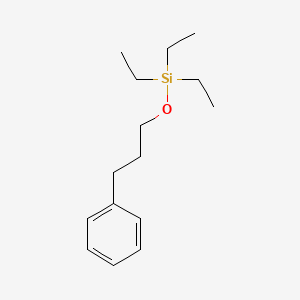
(2E)-N-(2-Ethyl-4-methylphenyl)-2-(hydroxyimino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(2-Ethyl-4-methylphenyl)-2-(hydroxyimino)acetamide is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-Ethyl-4-methylphenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 2-ethyl-4-methylaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise temperature control, and possibly continuous flow processes to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(2E)-N-(2-Ethyl-4-methylphenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Possible use in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2E)-N-(2-Ethyl-4-methylphenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may inhibit certain enzymes. Additionally, the aromatic ring can interact with biological membranes, affecting their function.
類似化合物との比較
Similar Compounds
- (2E)-N-(2-Ethylphenyl)-2-(hydroxyimino)acetamide
- (2E)-N-(4-Methylphenyl)-2-(hydroxyimino)acetamide
- (2E)-N-(2,4-Dimethylphenyl)-2-(hydroxyimino)acetamide
Uniqueness
(2E)-N-(2-Ethyl-4-methylphenyl)-2-(hydroxyimino)acetamide is unique due to the specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups can affect the compound’s solubility, stability, and interaction with biological targets.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
(2E)-N-(2-ethyl-4-methylphenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C11H14N2O2/c1-3-9-6-8(2)4-5-10(9)13-11(14)7-12-15/h4-7,15H,3H2,1-2H3,(H,13,14)/b12-7+ |
InChIキー |
AJMMALUUODRRQE-KPKJPENVSA-N |
異性体SMILES |
CCC1=C(C=CC(=C1)C)NC(=O)/C=N/O |
正規SMILES |
CCC1=C(C=CC(=C1)C)NC(=O)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)

![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)



![[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B13820748.png)


![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
